molecular formula C18H19NO3 B5417023 3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B5417023
M. Wt: 297.3 g/mol
InChI Key: IEXCBTAXSOJEJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" often involves intricate processes. For example, the synthesis of derivatives involving 2-azabicyclo[2.2.1]hept-5-ene structures has been demonstrated through reactions with aroyl chloride followed by hydrolysis and stereospecific rearrangement under acidic conditions (Kobayashi et al., 1992).

Molecular Structure Analysis

The molecular structure of related bicyclo compounds, like bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid, has been elucidated using single-crystal X-ray diffraction techniques, revealing monoclinic crystals and intricate hydrogen bonding forming infinite chains (Pfluger et al., 1973).

Chemical Reactions and Properties

Chemical reactions involving such compounds can lead to various products depending on the reactants and conditions. For instance, amides of endo-3-(3-methylthio-1H-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid demonstrate specific orientation and stabilization effects influenced by N-amide substituents, as observed in solid-state IR spectra and X-ray analysis (Mendyk et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as viscosity, thermal stability, and lubricating properties, can vary significantly. Studies on esters of 2,3-(bicyclo[2.2.1]hept-5-ene)dimethanol have established correlations between chemical structure and performance characteristics, indicating potential applications in various industries (Mamed’yarov & Gurbanov, 2008).

Chemical Properties Analysis

The chemical behavior of such compounds is often complex and multifaceted. For example, the cycloisomerization reaction of N-allyl-2-(2'-arylethyne-2-yl)amides or allylic 2-alkynoates in the presence of triphenylphosphinegold(I) can lead to the formation of bicyclo[3.2.0]hept-6-en-2-ones, illustrating the intricate reaction pathways and the role of catalysis (Lee et al., 2009).

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(15-12-4-5-13(8-12)16(15)18(21)22)19-14-7-6-10-2-1-3-11(10)9-14/h4-7,9,12-13,15-16H,1-3,8H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXCBTAXSOJEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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